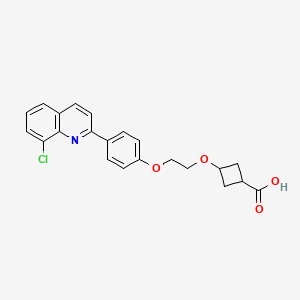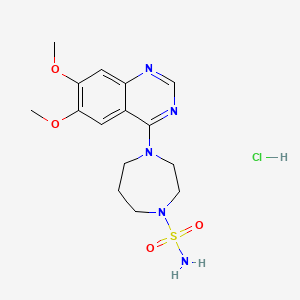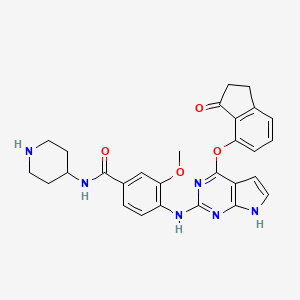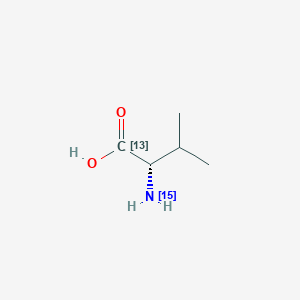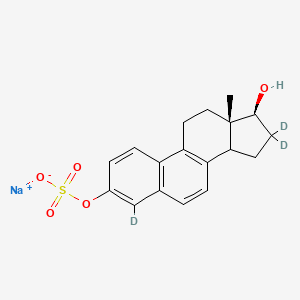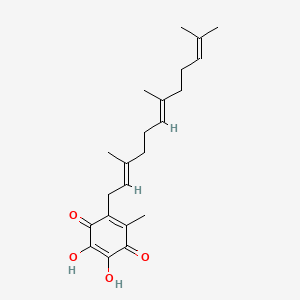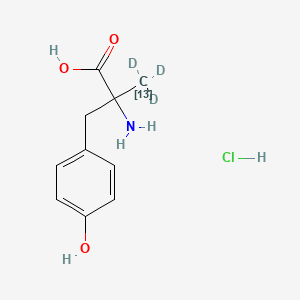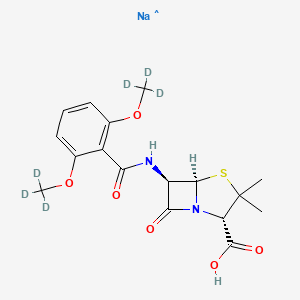![molecular formula C45H54FN6O8P B12409683 N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with a multifaceted structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core oxolane ring, followed by the introduction of the phosphanyl and cyanoethoxy groups. The final steps involve the attachment of the purinyl and methylpropanamide moieties. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by the presence of reactive sites such as the cyano and phosphanyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Scientific Research Applications
N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Potential therapeutic applications are being explored, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Its unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl and cyanoethoxy groups play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds include:
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure, used as a solvent and intermediate in chemical synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional compound with tertiary amine, ether, and hydroxyl functionalities, used in surfactants and as a weak base.
1-(4-Fluorophenyl)piperazine: A compound with a fluorophenyl group, used in pharmaceutical research.
Properties
Molecular Formula |
C45H54FN6O8P |
|---|---|
Molecular Weight |
856.9 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C45H54FN6O8P/c1-27(2)39(28(3)4)61(58-24-12-23-47)60-38-35(59-43(36(38)46)52-26-48-37-40(52)49-44(51-42(37)54)50-41(53)29(5)6)25-57-45(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38-39,43H,12,24-25H2,1-8H3,(H2,49,50,51,53,54)/t35-,36-,38?,43-,61?/m1/s1 |
InChI Key |
AWSRDGSLZILNOE-QCHQCVDBSA-N |
Isomeric SMILES |
CC(C)C(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)C(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


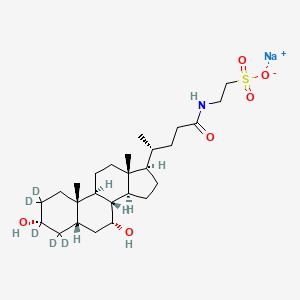

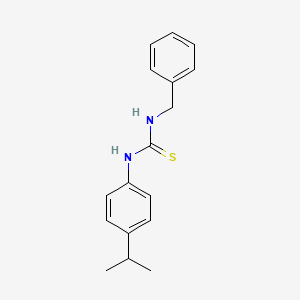
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

